molecular formula C18H12N2O5S2 B4724583 3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B4724583
M. Wt: 400.4 g/mol
InChI Key: AIQQJMMWOPQQGL-OVCLIPMQSA-N
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Description

3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-mercaptobenzoic acid under acidic conditions to yield the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • 3-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

What sets 3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the benzoic acid moiety can enhance its interactions with biological targets, making it a promising candidate for further research .

Properties

IUPAC Name

3-[(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S2/c1-10-5-6-11(7-14(10)20(24)25)8-15-16(21)19(18(26)27-15)13-4-2-3-12(9-13)17(22)23/h2-9H,1H3,(H,22,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQJMMWOPQQGL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 6
3-[(5E)-5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

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